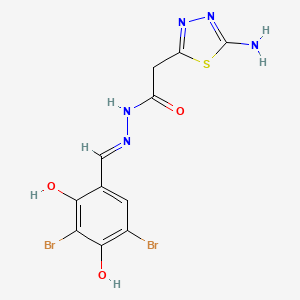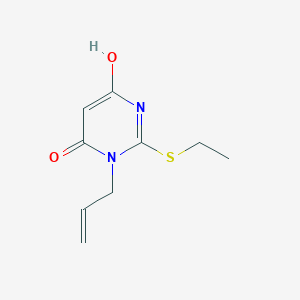![molecular formula C21H28N6O B6040641 N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040641.png)
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as MP-124, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-124 belongs to the class of piperazine derivatives and is known for its ability to modulate certain neurotransmitter receptors in the brain.
作用機序
The mechanism of action of N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A and D2 dopamine receptors. This results in the modulation of neurotransmitter signaling pathways in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in mood regulation. It also enhances the activity of GABAergic neurons, resulting in its anxiolytic effects. N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been found to have a good safety profile and does not cause significant sedation or motor impairment.
実験室実験の利点と制限
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a highly selective compound that has been shown to have good bioavailability and pharmacokinetic properties. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, its high cost and limited availability may pose challenges for researchers.
将来の方向性
There are several future directions for the research on N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of research is the development of more potent and selective derivatives of N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. Additionally, the use of N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in combination with other drugs may enhance its therapeutic effects and reduce its potential side effects. Further studies are also needed to elucidate the exact mechanism of action of N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide and its long-term safety profile.
Conclusion:
In conclusion, N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its unique mechanism of action and favorable safety profile make it an attractive candidate for further research. However, more studies are needed to fully understand its therapeutic potential and to develop more potent and selective derivatives.
合成法
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is synthesized by reacting 4-(6-bromopyrimidin-4-yl)piperazine with 3-methylbenzoyl chloride and 1-piperidinecarboxamide. The reaction is carried out under controlled conditions and yields a white crystalline powder that is purified by recrystallization.
科学的研究の応用
N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
特性
IUPAC Name |
N-(3-methylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-6-5-7-18(14-17)24-21(28)27-12-10-26(11-13-27)20-15-19(22-16-23-20)25-8-3-2-4-9-25/h5-7,14-16H,2-4,8-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYMSNKOSQNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2,4-dimethyl-5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6040563.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)
![(1-methyl-1H-pyrazol-4-yl)[7-(3-pyridinyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6040582.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-cyclopentene-1-carboxamide](/img/structure/B6040586.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-methyl-2-(4-morpholinyl)propyl]benzamide](/img/structure/B6040592.png)

![6-methyl-2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6040598.png)
![N-{5-[4-(diethylamino)-2-methoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B6040599.png)
![N-(4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6040609.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(3-thienylmethyl)amino]nicotinamide](/img/structure/B6040623.png)
![3-(3-methoxyphenyl)-5-[methoxy(phenyl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6040630.png)

![1-cyclopentyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6040658.png)